1-[2-(2-Furyl)phenyl]ethanone
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Overview
Description
1-[2-(2-Furyl)phenyl]ethanone is an organic compound with the molecular formula C12H10O2 It is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Furyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-furylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Furyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced products, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
1-[2-(2-Furyl)phenyl]ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)phenyl]ethanone depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction and cellular responses.
Chemical Reactivity: The compound’s reactivity allows it to participate in chemical reactions that alter the structure and function of biomolecules.
Comparison with Similar Compounds
1-[2-(2-Furyl)phenyl]ethanone can be compared with other similar compounds, such as:
2-Acetylfuran: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
2-Furyl methyl ketone: Another related compound with distinct reactivity and uses.
Acetophenone: Contains a phenyl group but lacks the furan ring, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H10O2/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3 |
InChI Key |
TVHFBSCVASQGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CO2 |
Origin of Product |
United States |
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